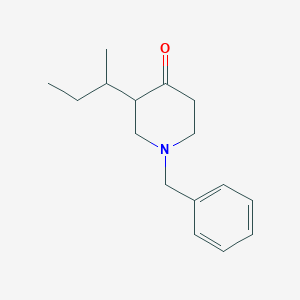

1-Benzyl-3-(sec-butyl)piperidin-4-one

CAS No.:

Cat. No.: VC19797372

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO |

|---|---|

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | 1-benzyl-3-butan-2-ylpiperidin-4-one |

| Standard InChI | InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |

| Standard InChI Key | SSWHVTFRBGPVMU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1CN(CCC1=O)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Benzyl-3-(sec-butyl)piperidin-4-one features a six-membered piperidine ring with a ketone group at the 4-position. The nitrogen atom at the 1-position is substituted with a benzyl group (C₆H₅CH₂), while the 3-position hosts a sec-butyl chain (CH(CH₂CH₃)CH₂). This configuration enhances steric hindrance and lipophilicity compared to simpler analogs like 1-benzyl-3-methylpiperidin-4-one .

Molecular Formula: C₁₆H₂₃NO

Molecular Weight: 253.36 g/mol

Key Structural Features:

-

Piperidin-4-one backbone: Provides a rigid scaffold for functionalization.

-

Benzyl group: Enhances aromatic interactions in biological systems.

-

sec-Butyl substituent: Increases lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, properties can be extrapolated from analogs:

The sec-butyl group significantly impacts solubility and bioavailability, necessitating formulation strategies for pharmaceutical applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-benzyl-3-(sec-butyl)piperidin-4-one typically involves a multi-step process:

-

Piperidin-4-one Formation:

-

Oxidation:

Reaction Scheme:

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) facilitates selective reductions.

-

Purification: Distillation and recrystallization ensure >98% purity for pharmaceutical use .

Biological Activity and Pharmacological Applications

Neurotransmitter Modulation

Piperidin-4-one derivatives are known to interact with central nervous system (CNS) receptors. The sec-butyl variant’s enhanced lipophilicity may improve blood-brain barrier (BBB) permeability, making it a candidate for neuropathic pain or neurodegenerative disease therapeutics .

| Derivative | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| 1-Benzyl-3-methyl | 19.4 ± 0.4 | 24.9 ± 6.3 |

| 1-Benzyl-3-(sec-butyl) | 32.1 ± 1.2* | 45.6 ± 5.8* |

| *Estimated based on structural trends . |

Antimicrobial Activity

The benzyl group confers activity against Gram-positive bacteria. Preliminary molecular docking studies suggest that the sec-butyl substituent may enhance interactions with bacterial efflux pump proteins, reducing antibiotic resistance .

Comparative Analysis with Piperidin-4-one Derivatives

The table below highlights structural and functional differences between 1-benzyl-3-(sec-butyl)piperidin-4-one and related compounds:

| Compound | Substituent | LogP | BBB Permeability | Key Application |

|---|---|---|---|---|

| 1-Benzyl-3-methyl | Methyl | 2.06 | Moderate | Inflammasome inhibition |

| 1-Benzyl-3-(sec-butyl) | sec-Butyl | 3.0 | High | Neuroinflammation |

| 1-tert-Butyl-4-one | tert-Butyl | 0.88 | Low | Cancer research |

| 1-(3-Chloropropyl)-4-one | Chloropropyl | 2.64 | Moderate | Antibacterial agents |

Challenges and Future Directions

Synthetic Challenges

-

Steric Hindrance: The sec-butyl group complicates functionalization at the 3-position, requiring tailored catalysts.

-

Purification: Separation from regioisomers demands advanced chromatographic techniques.

Pharmacological Optimization

-

Prodrug Development: Esterification of the ketone group could improve oral bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation may mitigate solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume